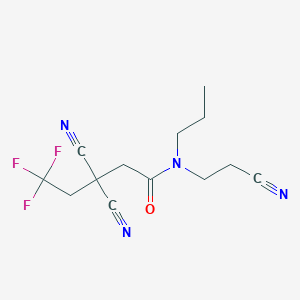
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide is a complex organic compound with a unique structure that includes multiple cyano groups and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can be compared with similar compounds such as:
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(2-methoxyethyl)pentanamide: This compound has a similar structure but with a methoxyethyl group instead of a propyl group.
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(1-methylethyl)pentanamide: This compound has a methylethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922507-91-3 |
|---|---|
Molekularformel |
C13H15F3N4O |
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
3,3-dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide |
InChI |
InChI=1S/C13H15F3N4O/c1-2-5-20(6-3-4-17)11(21)7-12(9-18,10-19)8-13(14,15)16/h2-3,5-8H2,1H3 |
InChI-Schlüssel |
MVTXNMUDQFHBJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC#N)C(=O)CC(CC(F)(F)F)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















